10-Methylstearic acid
Description
Properties
Molecular Formula |
C19H37O2- |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
10-methyloctadecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)/p-1 |
InChI Key |
BEOUGZFCUMNGOU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)[O-] |
Synonyms |
10-methyloctadecanoic acid 10-methylstearic acid tuberculostearic acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Step 1: Methylation of Unsaturated Fatty Acids
-
Enzyme : BfaB (SAM-dependent methyltransferase)
-
Substrate : Δ9 unsaturated fatty acids (e.g., oleic acid, 18:1Δ9) .
-
Reaction : Transfer of a methyl group from S-adenosylmethionine (SAM) to the C10 position, forming 10-methylene stearic acid .
Step 2: Reduction of the Methylene Group
-
Enzyme : BfaA (NADPH-dependent reductase)
-
Reaction : Saturation of the C10 methylene double bond to produce fully saturated 10-methylstearic acid .
Key Findings
-
Substrate Specificity : BfaB methylates C14–C20 unsaturated fatty acids with Δ9, Δ10, or Δ11 double bonds (Table 1) .
-
Efficiency : Fusion enzymes (e.g., BfaA-B) improved conversion rates. Thermomonospora curvata’s bfaAB operon achieved 38.3% conversion of oleic acid to this compound .
Table 1: Substrate Specificity of BfaB from T. curvata
| Substrate | Conversion Efficiency |
|---|---|
| 14:1Δ9 | 3.4% |
| 16:1Δ9 | 30.4% |
| 18:1Δ9 | 33.7% |
| 18:1Δ11 | 21.8% |
Esterification
This compound undergoes esterification to form methyl or cyclohexylmethyl esters. For example:
-
Transesterification : Catalyzed by CpTiCl₃, it reacts with alcohols (e.g., cyclohexanemethanol) to produce branched esters with >99% selectivity .
Reaction :
Oxidative Stability
The methyl branch at C10 reduces susceptibility to oxidation compared to linear saturated fatty acids, enhancing utility in high-temperature applications .
Biolubricant Production
-
Yield : Yarrowia lipolytica accumulates this compound in triacylglycerides at >35% of total cellular fatty acids .
-
Advantages : Low melting point (−5°C for 10-methyl palmitate) and oxidative stability make it suitable for biofuels and lubricants .
Heterologous Production
-
Cyanobacteria : Expression of bfaA/B in Synechocystis sp. PCC 6803 yielded 4.1% this compound, though growth was inhibited at 34°C due to 10-methylene intermediate toxicity .
Table 2: Heterologous Production Efficiency
| Host Organism | BFA Yield (% Total Fatty Acids) | Key Enzyme |
|---|---|---|
| S. cerevisiae | 15–20% | BfaA-B fusion |
| Y. lipolytica | >35% | BfaB + endogenous reductases |
| Synechocystis | 4.1% | BfaA/B from M. chlorophenolicum |
Q & A
Q. What are the key enzymatic steps in the biosynthesis of 10-methylstearic acid?
The biosynthesis involves a two-step enzymatic process:
- Step 1 : A methyltransferase transfers a methyl group from S-adenosylmethionine (SAM) to the C10 position of phospholipid-bound oleic acid, forming a 10-methylene intermediate .
- Step 2 : A reductase (e.g., BfaB) reduces the methylene group to a methyl branch using NADPH as an electron donor, yielding this compound . This pathway is conserved in actinobacteria like Mycobacterium and has been heterologously expressed in yeast for functional studies .
Q. How can this compound be detected and quantified in lipid extracts?
- Extraction : Freeze-dried cells are lysed with glass beads and solvents (e.g., CPME:methanol), followed by phase separation using CaCl₂ .
- Analysis : Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is standard. The methyl branch at C10 results in distinct fragmentation patterns in MS, enabling differentiation from linear or cyclopropane fatty acids .
Q. What organisms naturally produce this compound?
this compound (tuberculostearic acid) is primarily found in actinobacteria, including Mycobacterium and Streptomyces species, where it constitutes 1–5% of membrane lipids . Trace amounts are also reported in γ-proteobacteria .
Advanced Research Questions
Q. How can heterologous expression of the bfaAB operon in yeast be optimized for this compound production?
- Gene Codon Optimization : Optimize codon usage for yeast (Pichia pastoris or Yarrowia lipolytica) to enhance expression of bfaA (methyltransferase) and bfaB (reductase) .
- Substrate Engineering : Overexpress Δ9-desaturase to increase oleic acid (substrate) availability in yeast phospholipids .
- Fed-Batch Fermentation : Use controlled carbon/nitrogen ratios and dissolved oxygen levels to balance cell growth and lipid accumulation .
Q. How do discrepancies in reported methyltransferase activities across studies arise, and how can they be resolved?
Contradictions often stem from:
- Enzyme Source : Methyltransferases from Mycobacterium phlei vs. E. coli homologs may exhibit differing substrate specificities .
- Assay Conditions : Variations in SAM concentration, pH, or phospholipid substrates (e.g., phosphatidylethanolamine vs. phosphatidylcholine) affect activity measurements . Resolution : Standardize assays using purified enzymes and defined phospholipid substrates. Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) under identical conditions .
Q. What experimental strategies can address the low yield of this compound in recombinant systems?
- Metabolic Engineering : Knock out competing pathways (e.g., cyclopropane fatty acid synthesis) to redirect flux toward this compound .
- Co-factor Balancing : Overexpress NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase) to support reductase activity .
- Membrane Engineering : Modify yeast membrane composition (e.g., increase unsaturated lipids) to accommodate methyl-branched fatty acids .
Q. How can the oxidative stability of this compound be evaluated for lubricant applications?
- Rancimat Test : Measure induction time under accelerated oxidation conditions (e.g., 110°C, airflow) to compare oxidative stability with linear or iso-branched analogs .
- FTIR Spectroscopy : Monitor peroxide formation and carbonyl peaks during thermal degradation .
Q. What genomic or proteomic approaches are suitable for identifying novel this compound pathways in uncultured bacteria?
- Comparative Genomics : Screen metagenomic datasets for bfaAB homologs (>25% amino acid identity to Mycobacterium sequences) .
- Functional Metabolomics : Use stable isotope probing (¹³C-oleic acid) to trace this compound synthesis in environmental samples .
Methodological Guidance
Q. How should contradictory data on the melting temperature of this compound be interpreted?
Reported melting points vary between 13.2°C and 18°C due to:
- Purity : Impurities (e.g., cyclopropane byproducts) lower observed melting points .
- Crystallization Method : Slow cooling vs. quenching affects crystal structure . Recommendation : Use differential scanning calorimetry (DSC) with ≥99% pure samples and controlled cooling rates .
Q. What statistical methods are appropriate for analyzing fatty acid branching efficiency in high-throughput screens?
- ANOVA : Compare branching efficiency across multiple yeast strains or growth conditions .
- Principal Component Analysis (PCA) : Identify correlations between gene expression levels (e.g., bfaAB, desaturases) and this compound yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
